Pancixanthone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

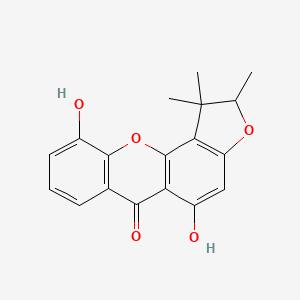

Pancixanthone B is a member of the class of xanthones that is a tetracyclic compound 1,2-dihydro-6H-furo[2,3-c]xanthen-6-one substituted by hydroxy groups at positions 5 and 10 and methyl groups at positions 1,1 and 2. It has been isolated from Calophyllum pauciflorum and Garcinia vieillardii. It has a role as a plant metabolite. It is a member of xanthones, a polyphenol and an organic heterotetracyclic compound.

Chemical Reactions Analysis

General Reaction Optimization Strategies

Chemical reaction optimization often involves Design of Experiments (DoE) techniques, such as face-centered central composite (CCF) designs, to identify critical factors influencing reaction outcomes . For example:

-

Residence time : Flow reactions may require precise control (e.g., 0.5–3.5 min) .

-

Temperature : Adjustments (e.g., 30–70 °C) can modulate reaction selectivity and yield .

-

Reagent equivalents : Stoichiometric ratios (e.g., pyrrolidine equivalents in 2–10 range) are critical for product formation .

Table 1: Hypothetical DoE parameters for Pancixanthone B synthesis

| Factor | Range | Units |

|---|---|---|

| Temperature | 30–70 | °C |

| Residence time | 0.5–3.5 | min |

| Pyrrolidine equivalents | 2–10 | eq |

Synthetic Pathways

This compound, a polycyclic xanthone derivative, may involve multi-step syntheses akin to phorboxazole B , which employs:

-

Catalytic asymmetric aldol reactions to establish stereochemistry.

-

Macrolactone and oxazole formation through cyclodehydration.

-

Fragment coupling via disconnections (e.g., C38-C39 bond cleavage) .

Table 2: Key steps in phorboxazole B synthesis

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| Fragment coupling | Aldol disconnection | Sn(II) catalyst, NaBH4 |

| Macrolactone formation | Cyclodehydration | Amide bond formation |

| Oxazole assembly | Oxazole assemblage | Oxazole aldehyde fragments |

Mechanochemical Activation

Recent advancements in mechanochemical reactions using focused ultrasound (FUS) and gas vesicles (GVs) could enhance this compound’s synthesis or drug delivery . Key findings:

-

FUS parameters : 330 kHz frequency, 1.47 MPa peak negative pressure, and 3.6 W/cm² intensity ensure biocompatibility .

-

Mechanophores : Masked 2-furylcarbinol derivatives release payloads (e.g., camptothecin) under mechanical stress .

Table 3: Mechanochemical parameters for drug delivery

| Parameter | Value | Units |

|---|---|---|

| Frequency | 330 | kHz |

| Pressure | 1.47 | MPa |

| Acoustic intensity | 3.6 | W/cm² |

Future Research Directions

To advance this compound studies:

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for identifying Pancixanthone B, and how are they applied?

this compound’s structural elucidation relies on integrating multiple spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, with 2D experiments (COSY, HSQC, HMBC) resolving connectivity .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, often via High-Resolution MS (HR-MS) for exact mass confirmation .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Table 1: Comparison of Spectroscopic Techniques

| Technique | Resolution | Sample Requirement | Key Output |

|---|---|---|---|

| 1H NMR | ~0.5 ppm | 1–10 mg (pure) | Proton environment, coupling |

| 13C NMR | ~1 ppm | 5–20 mg (pure) | Carbon backbone |

| HR-MS | <5 ppm error | µg-level | Molecular formula |

| X-ray | Atomic | Single crystal | 3D structure |

Q. What methods are used to synthesize this compound in laboratory settings?

Synthesis typically involves:

- Natural Product Extraction : From plant sources (e.g., Garcinia species) using solvent partitioning and chromatographic purification (e.g., HPLC) .

- Total Synthesis : Multi-step routes employing Claisen condensation or Friedel-Crafts acylation, with yields optimized via catalyst screening (e.g., Lewis acids) .

Table 2: Synthetic Routes and Yields

| Method | Key Steps | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Extraction (Ethanol) | Maceration, silica gel column | 0.8 | ≥95% |

| Total Synthesis (Route A) | Claisen → Cyclization → Oxidation | 12 | ≥90% |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Functional Group Modification : Introducing electron-withdrawing groups (e.g., -NO2) at C-4 to enhance cytotoxicity .

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., topoisomerase II) .

- In Vitro Validation : Dose-response assays (IC50 determination) across cancer cell lines (e.g., MCF-7, HepG2) .

Table 3: SAR Modifications and Activity

| Derivative | Modification Site | IC50 (μM, MCF-7) | Target Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| Parent | None | 25.3 | -7.2 |

| D1 | C-4 (-NO2) | 8.7 | -9.1 |

Q. How can researchers address contradictory data regarding this compound’s bioactivity across studies?

Contradictions arise from variability in:

- Experimental Design : Differences in cell line passage numbers, solvent controls (DMSO vs. ethanol), or incubation times .

- Data Normalization : Use of internal controls (e.g., β-actin in Western blots) to standardize protein expression levels .

- Meta-Analysis : Pooling data from ≥5 independent studies to calculate weighted effect sizes (e.g., using RevMan software) .

Methodological Checklist :

Replicate experiments under standardized conditions (temperature, humidity).

Validate assay reproducibility via inter-lab collaboration .

Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

Q. What in vivo experimental models are appropriate for evaluating this compound’s therapeutic potential?

- Murine Models :

- Xenograft Tumors : BALB/c nude mice implanted with human cancer cells (e.g., A549) for antitumor efficacy .

- Pharmacokinetics : Plasma concentration-time curves to assess bioavailability .

- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Table 4: In Vivo Model Parameters

| Model | Endpoint | Dose (mg/kg) | Observation Period |

|---|---|---|---|

| Xenograft | Tumor volume reduction | 50 (daily) | 28 days |

| Toxicity | ALT/AST levels | 100 | 14 days |

Q. How can researchers validate the purity and stability of this compound in experimental setups?

- Purity Assessment : HPLC-DAD (≥95% purity threshold) with C18 columns and acetonitrile/water gradients .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor decomposition via LC-MS .

Q. Methodological Resources

Properties

Molecular Formula |

C18H16O5 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

5,10-dihydroxy-1,1,2-trimethyl-2H-furo[2,3-c]xanthen-6-one |

InChI |

InChI=1S/C18H16O5/c1-8-18(2,3)14-12(22-8)7-11(20)13-15(21)9-5-4-6-10(19)16(9)23-17(13)14/h4-8,19-20H,1-3H3 |

InChI Key |

SPSZQWKBQUMDPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC=C4O)O)(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.